Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-Phenylpiperidine-4-carboxylate is a chemical compound that can be used in various research fields . It has the molecular formula C14H19NO2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency . Two different positions for the oxygen atom are particularly beneficial, but the effects, in these two positions, appear to be exerted in different ways and are not additive .
Molecular Structure Analysis
The molecular structure of Ethyl 4-Phenylpiperidine-4-carboxylate can be represented by the InChI code: InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
. This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-Phenylpiperidine-4-carboxylate is 233.3062 . The molecular formula of Ethyl 4-Phenylpiperidine-4-carboxylate hydrochloride is CHClNO, with an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques : Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride can be synthesized through specific reactions, such as the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, as demonstrated in the synthesis of similar compounds. The structural stability of these compounds is often enhanced by intramolecular hydrogen bonds and π…π interactions, contributing to their molecular stability and usefulness in various applications (Achutha et al., 2017).
- Molecular Structure Analysis : Detailed molecular structure analyses, including single crystal X-ray diffraction studies, play a crucial role in confirming the composition and arrangement of such compounds. This analysis is vital for understanding the compound's properties and potential applications (Kaur et al., 2012).
Chemical Properties and Reactions
- Chemical Behavior in Reactions : The compound's behavior in various chemical reactions, including its reactivity and interaction with different reagents, is a significant area of study. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrates the potential of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride in complex chemical processes (Fesenko et al., 2010).
Biological Activities
- Antimicrobial and Antiviral Activities : Studies have shown that compounds similar to ethyl 4-phenylpiperidine-4-carboxylate hydrochloride exhibit antimicrobial activities, which can be significant in developing new pharmacological agents (Achutha et al., 2017). Additionally, synthesis and structural analysis of derivatives have been linked to their antiviral activities, highlighting their potential in medicinal chemistry (Bernardino et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMASBANDIFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77-17-8 (Parent) | |
Record name | Normeperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947361 | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
CAS RN |
24465-45-0 | |
Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24465-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normeperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORMEPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ9K6J4X8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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